molecular formula C18H13N3O3 B5556132 N'-(4-nitrobenzylidene)-1-naphthohydrazide

N'-(4-nitrobenzylidene)-1-naphthohydrazide

Cat. No. B5556132
M. Wt: 319.3 g/mol
InChI Key: SLECXTABJPKQOK-XDHOZWIPSA-N
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Description

N'-(4-nitrobenzylidene)-1-naphthohydrazide is a compound of interest due to its structural characteristics and potential applications in various fields, including pharmacology and materials science. This compound belongs to the class of hydrazone derivatives, known for their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of N'-(4-nitrobenzylidene)-1-naphthohydrazide involves the condensation reaction of 4-nitrobenzaldehyde with naphthylhydrazine derivatives. This process is characterized by the formation of a Schiff base linkage, a critical step that influences the compound's structural and functional properties. The synthesis pathway is typically monitored using techniques like IR, UV-Vis, and NMR spectroscopy to ensure the formation of the desired product (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of N'-(4-nitrobenzylidene)-1-naphthohydrazide has been elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system with specific unit cell dimensions. The structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity (Sheng et al., 2015).

Chemical Reactions and Properties

This compound exhibits strong urease inhibitory activities, highlighting its potential as a bioactive molecule. The inhibitory effect is quantified by IC50 values, indicating its efficacy in urease inhibition assays. Such properties are crucial for the development of therapeutic agents targeting urease-related pathologies (Sheng et al., 2015).

Scientific Research Applications

Inhibitor of IκB Kinase-β

N'-(4-nitrobenzylidene)-1-naphthohydrazide has been investigated for its potential as an inhibitor of IκB kinase-β (IKK-β). A study by Avila et al. (2011) in the "European Journal of Medicinal Chemistry" focused on the design and pharmacological profile of this compound as an IKK-β inhibitor. They found that it exhibited selectivity over IKK-α and CHK2 and demonstrated an in vivo anti-inflammatory effect. This suggests potential applications in the development of anti-inflammatory drug candidates (Avila et al., 2011).

Lipase Inhibition and Antimicrobial Activity

Research by Amereih et al. (2020) in "مجلة جامعة فلسطين التقنية للأبحاث" synthesized a derivative of N'-(4-nitrobenzylidene)-1-naphthohydrazide, which demonstrated significant lipase enzyme inhibition and exhibited antimicrobial activity against several bacteria types. This highlights its potential in pharmaceutical applications focusing on enzyme inhibition and antibacterial treatments (Amereih et al., 2020).

Mercury Ion Detection Sensor

A study by Hussain et al. (2017) in "ACS Omega" utilized derivatives of N'-(4-nitrobenzylidene)-1-naphthohydrazide to develop a sensitive and selective sensor for mercury ions (Hg2+). The sensor showed high sensitivity, reproducibility, and stability, suggesting its utility in environmental monitoring and heavy metal detection (Hussain et al., 2017).

Antibacterial Agents

Another application of N'-(4-nitrobenzylidene)-1-naphthohydrazide derivatives is in the field of antibacterial agents. A study by Ibrahim et al. (2011) in the "Journal of Chemistry" demonstrated that Schiff bases derived from this compound exhibited antibacterial activity against human pathogenic bacteria, such as Escherichia coli and Staphylococcus aureus. The antibacterial activity varied depending on the molecular structure of the compounds (Ibrahim et al., 2011).

Mechanism of Action

The mechanism of action of “N’-(4-nitrobenzylidene)-1-naphthohydrazide” would depend on its application. As a Schiff base, it could act as a ligand to bind metal ions in a coordination complex .

Future Directions

The future directions for research on “N’-(4-nitrobenzylidene)-1-naphthohydrazide” could include studying its potential applications in coordination chemistry, catalysis, or materials science. Schiff bases are a versatile class of compounds with many potential uses .

properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(17-7-3-5-14-4-1-2-6-16(14)17)20-19-12-13-8-10-15(11-9-13)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLECXTABJPKQOK-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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